molecular formula C14H18F3N3O2 B13920664 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide

3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B13920664
M. Wt: 317.31 g/mol
InChI Key: TZOWXNWBBHVINH-UHFFFAOYSA-N
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Description

3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an amino group, a morpholinoethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to form an amino group.

    Acylation: to introduce the benzamide moiety.

    Substitution: reactions to introduce the morpholinoethyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-morpholinoethyl)-5-methylbenzamide
  • 3-amino-N-(2-morpholinoethyl)-5-chlorobenzamide
  • 3-amino-N-(2-morpholinoethyl)-5-bromobenzamide

Uniqueness

The trifluoromethyl group in 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide imparts unique electronic properties, making it more lipophilic and potentially more bioactive compared to its analogs with different substituents.

Properties

Molecular Formula

C14H18F3N3O2

Molecular Weight

317.31 g/mol

IUPAC Name

3-amino-N-(2-morpholin-4-ylethyl)-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-10(8-12(18)9-11)13(21)19-1-2-20-3-5-22-6-4-20/h7-9H,1-6,18H2,(H,19,21)

InChI Key

TZOWXNWBBHVINH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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